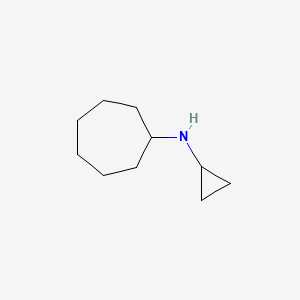

N-cyclopropylcycloheptanamine

Description

Contextual Significance within Organic Chemistry

In organic chemistry, the synthesis and study of novel molecular scaffolds is a primary driver of innovation. N-cyclopropylcycloheptanamine is significant because it merges two carbocyclic systems with disparate and compelling properties. The cyclopropyl (B3062369) group is a well-established "bioisostere" and a valuable motif in medicinal chemistry, known for its ability to influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. researchgate.net The cycloheptyl group, a larger and more flexible ring system, offers a means to explore a wider conformational space, which can be crucial for optimizing interactions with biological targets. The secondary amine linkage provides a key point for further functionalization and serves as a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.

Overview of Structural Features and Their Research Implications

The structure of N-cyclopropylcycloheptanamine is characterized by a nitrogen atom covalently bonded to both a cyclopropyl and a cycloheptyl ring. The key structural features and their implications are:

The Cyclopropyl Ring: This three-membered ring is notable for its high degree of ring strain, with C-C-C bond angles compressed to 60°. longdom.org This strain results in p-character in the C-C bonds, giving the ring some properties analogous to a double bond. It is conformationally rigid and can act as a metabolically stable, lipophilic substituent. Its introduction into molecules can enhance binding to biological targets and improve pharmacokinetic properties. researchgate.net

The Cycloheptyl Ring: In contrast to the rigid cyclopropyl group, the seven-membered cycloheptyl ring is highly flexible, with a low barrier to interconversion between multiple stable conformations, such as the twist-chair and chair forms. This conformational flexibility allows the group to adapt its shape to fit into binding pockets of enzymes and receptors.

The Secondary Amine Linker: The nitrogen atom is sp³-hybridized and basic, capable of participating in acid-base chemistry. longdom.org It provides a reactive handle for the synthesis of more complex derivatives and is a key pharmacophoric element for interacting with biological targets through hydrogen bonding.

The juxtaposition of the small, rigid cyclopropyl group with the large, flexible cycloheptyl group suggests that N-cyclopropylcycloheptanamine could serve as a unique scaffold for designing molecules that require both a specific, rigid binding element and a more adaptable, space-filling moiety.

Historical Perspective of Cyclopropylamine (B47189) and Cycloheptanamine Scaffolds in Academic Inquiry

The constituent parts of N-cyclopropylcycloheptanamine have a rich history in chemical research.

Cyclopropylamine , with the chemical formula C₃H₇N, has been a valuable building block since the mid-20th century. longdom.org Its utility stems from the unique reactivity conferred by the strained ring. longdom.org In medicinal chemistry, the cyclopropylamine moiety is a key component in numerous therapeutic agents, including monoamine oxidase inhibitors (MAOIs) like tranylcypromine, which are used to treat depression. longdom.orgnih.gov The scaffold is also found in various agrochemicals, such as herbicides and fungicides. longdom.org More recent research has focused on developing asymmetric syntheses of chiral cyclopropylamine derivatives for use as building blocks in complex molecule synthesis. researchgate.netnih.gov

Cycloheptanamine (or cycloheptylamine) is a cyclic amine with the formula C₇H₁₅N. ontosight.ai While not as extensively studied as smaller cycloalkylamines, it has found applications in pharmaceutical research. It has been investigated for its potential effects on the central nervous system, with some derivatives showing affinity for the sigma receptor, which is implicated in pain modulation and neuroprotection. ontosight.ai The synthesis of N-substituted cycloalkylamines, including those with larger rings, has been explored to develop new inhibitors for targets like the norepinephrine (B1679862) transporter (NET), which is relevant for treating conditions such as depression and ADHD. nih.gov

Scope and Objectives of Current Research Directions on N-Cyclopropylcycloheptanamine and Related Compounds

Given the absence of extensive specific studies on N-cyclopropylcycloheptanamine, current research directions can be extrapolated from work on related N-substituted cycloalkylamines. nih.gov The primary objectives of such research would likely include:

Development of Efficient Synthetic Routes: A key objective would be to establish scalable and efficient methods for the synthesis of N-cyclopropylcycloheptanamine, likely through reductive amination of cycloheptanone (B156872) with cyclopropylamine or nucleophilic substitution of a cycloheptyl halide with cyclopropylamine.

Exploration of Pharmacological Activity: A major focus would be the investigation of this compound and its derivatives as potential therapeutic agents. Drawing from the known activities of related structures, research could target central nervous system disorders by designing molecules that interact with aminergic G-protein coupled receptors and transporters. nih.govgoogle.com The combination of the cyclopropylamine and cycloheptylamine (B1194755) scaffolds could yield novel inhibitors of enzymes like monoamine oxidase or transporters like NET. nih.govnih.gov

Application as a Synthetic Building Block: The compound could serve as a versatile intermediate in organic synthesis. The secondary amine can be readily derivatized, and the unique combination of ring systems could be exploited in the construction of more complex molecular architectures, including novel heterocyclic systems. researchgate.net

Materials Science Applications: The rigid cyclopropyl group can impart unique mechanical and thermal properties to polymers. longdom.org Research could explore the incorporation of the N-cyclopropylcycloheptanamine scaffold into advanced materials and specialty polymers.

In essence, while N-cyclopropylcycloheptanamine itself is a relatively uncharacterized entity, the well-documented value of its constituent parts provides a clear and compelling roadmap for future scientific inquiry.

Data Tables

Table 1: Physicochemical Properties of Constituent Amines and the Target Compound

| Property | Cyclopropylamine | Cycloheptanamine | N-Cyclopropylcycloheptanamine (Predicted) |

| Molecular Formula | C₃H₇N | C₇H₁₅N | C₁₀H₁₉N |

| Molar Mass ( g/mol ) | 57.09 | 113.20 | 153.28 |

| Boiling Point (°C) | ~50 | 150-152 | > 160 |

| Nature | Primary Amine | Primary Amine | Secondary Amine |

| Key Structural Feature | Strained 3-membered ring | Flexible 7-membered ring | Combines both features |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylcycloheptanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-4-6-9(5-3-1)11-10-7-8-10/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRGJFYXZILMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to N-Cyclopropylcycloheptanamine

The synthesis of secondary amines such as N-cyclopropylcycloheptanamine is a cornerstone of synthetic chemistry, often pivotal in the creation of more complex molecules. rsc.org The primary routes involve the formation of a carbon-nitrogen bond between the cyclopropyl (B3062369) and cycloheptyl moieties.

Reductive amination is a highly effective and widely used method for preparing amines. mdpi.comlibretexts.org The process for synthesizing N-cyclopropylcycloheptanamine via this route begins with the reaction between cycloheptanone (B156872) and cyclopropylamine (B47189). This initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the ketone, typically under mildly acidic conditions (e.g., pH ~5) to catalyze the reaction. youtube.com This addition forms a hemiaminal intermediate, which then dehydrates to yield an iminium ion intermediate. youtube.com

The second stage is the reduction of the C=N double bond of the iminium intermediate. libretexts.org This can be accomplished using a variety of reducing agents. A common laboratory-scale reagent is sodium cyanoborohydride (NaBH₃CN), which is mild enough not to reduce the starting ketone but is effective at reducing the more electrophilic iminium ion. youtube.com Other borohydride-based reagents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also frequently employed for their selectivity and effectiveness. organic-chemistry.org

For larger-scale industrial applications, catalytic hydrogenation is often preferred. researchgate.net This involves using hydrogen gas (H₂) as the reductant in the presence of a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide. organic-chemistry.orgresearchgate.net

| Reducing Agent | Typical Conditions | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or other protic solvent, mild acid catalyst | Selective for iminium ions over ketones/aldehydes; allows for one-pot reactions. youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or dichloroethane (DCE) | Mild and selective; does not require strict pH control; often provides high yields. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst, various solvents | Inexpensive and produces water as the only byproduct (high atom economy); suitable for large-scale synthesis. researchgate.net |

| Hantzsch Ester | Thiourea organocatalyst | A biomimetic approach that avoids metal catalysts and harsh reagents; operates via transfer hydrogenation. organic-chemistry.org |

An alternative synthetic approach involves the nucleophilic substitution reaction between a halide derivative and an amine. The synthesis of N-cyclopropylcycloheptanamine could theoretically be achieved by reacting cycloheptyl halide (e.g., cycloheptyl bromide) with cyclopropylamine. This reaction involves the nitrogen atom of cyclopropylamine acting as a nucleophile to displace the halide from the cycloheptyl ring.

However, direct amination of unactivated alkyl halides can be inefficient and may require harsh conditions or lead to over-alkylation. researchgate.netrsc.org To overcome these limitations, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for C-N bond formation. While more commonly applied to aryl halides, related palladium or copper-catalyzed systems can facilitate the coupling of alkyl halides with amines. organic-chemistry.org For instance, a copper iodide (CuI) based catalyst has been shown to be effective for the N-arylation of cyclopropylamine with aryl bromides, a reaction principle that could be adapted for alkyl substrates. organic-chemistry.org

| Reaction Type | Substrates | Catalyst/Reagents | General Features |

| Nucleophilic Substitution | Cycloheptyl bromide + Cyclopropylamine | Base (e.g., K₂CO₃, Et₃N) | Direct displacement of the halide; may require elevated temperatures and can result in side products. |

| Buchwald-Hartwig Amination | Cycloheptyl bromide/triflate + Cyclopropylamine | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, strong base (e.g., NaOt-Bu) | Highly efficient and versatile for C-N bond formation, though more established for aryl halides. organic-chemistry.org |

| Copper-Catalyzed Amination | Cycloheptyl bromide + Cyclopropylamine | Copper catalyst (e.g., CuI), ligand, base | Offers an alternative to palladium-based systems and can be effective for coupling with various amines. organic-chemistry.org |

Modern synthetic chemistry has seen the emergence of advanced catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions. For reductive amination, Cp*Ir (pentamethylcyclopentadienyl iridium) complexes have been developed that catalyze the reaction using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Similarly, rhodium and ruthenium catalysts have been investigated for reductive aminations and related transformations. mdpi.comnih.gov

A particularly innovative and sustainable approach is the use of biocatalysts. rsc.org Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze reductive amination with high stereoselectivity. rsc.orgresearchgate.net Research on the reductive amination of cyclohexanone (B45756) (a close structural analog of cycloheptanone) with cyclopropylamine has demonstrated the feasibility of using IREDs for this transformation. rsc.org These enzymatic methods operate in aqueous media under mild conditions, making them an attractive green alternative to traditional chemical methods. rsc.org

The principles of green chemistry aim to design chemical processes that are environmentally benign, cost-effective, and sustainable. mdpi.com The synthesis of N-cyclopropylcycloheptanamine can be made greener in several ways.

Atom Economy : Catalytic reductive amination using H₂ is highly atom-economical, as the only byproduct is water. scispace.com

Use of Safer Solvents : Biocatalytic methods using IREDs are performed in water, avoiding the use of volatile organic solvents. rsc.orgresearchgate.net

Energy Efficiency : Catalytic reactions, whether metal-based or enzymatic, lower the activation energy of the reaction, often allowing for lower reaction temperatures and pressures compared to stoichiometric methods. researchgate.net

Use of Renewable Feedstocks : While not directly applicable to the core feedstocks here, the broader green chemistry approach encourages sourcing starting materials from renewable biological sources where possible. mdpi.com

Catalysis : The use of catalysts (e.g., metals, enzymes, or organocatalysts) is inherently greener than using stoichiometric reagents because they are required in only small amounts and can be recycled. organic-chemistry.orgresearchgate.net

Derivatization and Analog Synthesis

Once synthesized, N-cyclopropylcycloheptanamine can be further modified to create a diverse range of analogs. The secondary amine functionality is a key handle for derivatization through N-functionalization strategies.

N-Acylation : The secondary amine can be readily acylated by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. This reaction yields the corresponding N-acyl-N-cyclopropylcycloheptanamine (an amide).

N-Alkylation : Further alkylation of the secondary amine can produce tertiary amines. This can be achieved through reaction with alkyl halides, though this method risks quaternization of the nitrogen. A more controlled method is a second reductive amination reaction, where N-cyclopropylcycloheptanamine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often using ruthenium or iridium catalysts, allows for the N-alkylation of amines with alcohols, releasing only water as a byproduct. nih.gov

N-Sulfonylation : Reaction of N-cyclopropylcycloheptanamine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields a stable sulfonamide. researchgate.net This functional group is a common feature in many biologically active molecules.

| Functionalization | Reagent Class | Product Class | General Reaction |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((R-CO)₂O) | Amide | R'-NH-R'' + R-COCl → R'-N(COR)-R'' + HCl |

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | R'-NH-R'' + R-X → R'-N(R)-R'' + HX |

| N-Alkylation (Reductive Amination) | Aldehyde (R-CHO) + Reducing Agent | Tertiary Amine | R'-NH-R'' + R-CHO + [H] → R'-N(CH₂R)-R'' + H₂O |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | R'-NH-R'' + R-SO₂Cl → R'-N(SO₂R)-R'' + HCl |

Cycloheptyl Ring Modifications (e.g., Halogenation, Hydroxylation, Alkylation)

Modifications to the seven-membered cycloheptyl ring of N-cyclopropylcycloheptanamine can be achieved through various established synthetic methods. These transformations allow for the introduction of diverse functional groups, which can significantly alter the molecule's physical and chemical properties.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the cycloheptyl ring can proceed through several mechanisms, primarily free-radical substitution. mt.com This type of reaction is typically initiated by UV light or a radical initiator. The reactivity order for this process is Cl₂ > Br₂, and the substitution can occur at any of the secondary carbon atoms on the cycloheptyl ring, potentially leading to a mixture of mono- and poly-halogenated isomers. The specific regioselectivity would be influenced by the statistical probability of substitution at different positions and the steric hindrance imposed by the N-cyclopropylamino group. Halogenated derivatives are valuable intermediates for further functionalization, such as in nucleophilic substitution or elimination reactions. mt.com

Hydroxylation: The direct hydroxylation of the cycloheptyl ring is a challenging transformation but can be achieved using strong oxidizing agents. More controlled methods might involve a two-step process, starting with halogenation followed by nucleophilic substitution with a hydroxide (B78521) source. Another approach could be the hydroboration-oxidation of a cycloheptene (B1346976) derivative, which would be formed from a precursor to N-cyclopropylcycloheptanamine.

Alkylation: Alkylation of the cycloheptyl ring itself, as distinct from N-alkylation, is less common. However, functionalization through organometallic reagents is a possibility. For instance, a halogenated derivative of N-cyclopropylcycloheptanamine could be converted into a Grignard or organolithium reagent, which could then react with an alkyl halide to form a new carbon-carbon bond on the cycloheptyl ring. youtube.com

Below is a table summarizing potential modifications to the cycloheptyl ring.

| Modification | Reagents/Conditions | Expected Outcome |

| Halogenation | Cl₂ or Br₂, UV light | Mixture of chloro- or bromocycloheptyl derivatives |

| Hydroxylation | 1. Br₂, UV light 2. NaOH | Monohydroxylated cycloheptyl derivatives |

| Alkylation | 1. Mg, ether 2. R-X (Alkyl Halide) | Alkyl-substituted cycloheptyl ring |

Cyclopropyl Ring Modifications and Ring-Opening Reactions

The cyclopropyl group is a key feature of N-cyclopropylcycloheptanamine, imparting specific conformational constraints and metabolic stability. iris-biotech.dehyphadiscovery.com While relatively stable, this three-membered ring is susceptible to strain-releasing ring-opening reactions, particularly under acidic or electrophilic conditions.

Cyclopropane (B1198618) ring-opening reactions have been extensively studied. nih.gov For cyclopropylamines, electrophilic attack can lead to the cleavage of a carbon-carbon bond within the ring. Studies on analogous compounds, such as trans-2-phenylcyclopropylamine, show that protonation or reaction with a superacid can induce cleavage of the distal C-C bond (the bond opposite the point of substitution). nih.gov This process is rationalized by the weakening of the distal bond by the electron-withdrawing ammonium group formed upon protonation. nih.gov The resulting carbocationic intermediate can then be trapped by a nucleophile.

In the case of N-cyclopropylcycloheptanamine, reaction with an electrophile (E⁺) could proceed as follows:

Electrophilic Attack: The electrophile attacks the cyclopropane ring.

Ring Opening: The C-C bond cleaves, forming a carbocation intermediate.

Nucleophilic Capture: A nucleophile present in the reaction medium attacks the carbocation, leading to a linear alkyl chain derivative.

Such reactions are valuable for transforming the cyclopropyl moiety into a more flexible three-carbon chain with new functional groups. scispace.com

Stereoselective Synthesis of Enantiopure Derivatives

N-cyclopropylcycloheptanamine possesses a chiral center at the point where the amino group attaches to the cycloheptyl ring. Therefore, it can exist as a pair of enantiomers. The synthesis of enantiopure derivatives is crucial for applications where specific stereochemistry is required.

Achieving stereoselectivity can be approached in several ways:

Chiral Starting Materials: Utilizing an enantiomerically pure cycloheptylamine (B1194755) or a chiral cycloheptanone precursor would transfer the stereochemistry to the final product.

Asymmetric Synthesis: Employing a chiral catalyst during the synthesis can favor the formation of one enantiomer over the other. For instance, stereoselective cyclopropanation methods have been developed using chiral rhodium or cobalt complexes, which could be adapted for related syntheses. organic-chemistry.orgthieme.de

Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers using a chiral resolving agent, such as a chiral acid (e.g., tartaric acid), which forms diastereomeric salts that can be separated by crystallization.

Mechanistic Investigations of Formation and Derivatization Reactions

Nucleophilic Substitution Pathways (Sₙ1, Sₙ2)

The primary method for synthesizing N-cyclopropylcycloheptanamine is through a nucleophilic substitution reaction. This typically involves the reaction of a cycloheptyl electrophile with cyclopropylamine as the nucleophile, or vice versa. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the specific reactants, solvent, and conditions. orgosolver.com

Sₙ2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The rate of an Sₙ2 reaction is dependent on the concentration of both the nucleophile and the electrophile. youtube.com For the synthesis of N-cyclopropylcycloheptanamine, an Sₙ2 reaction would involve:

Reactants: Cycloheptyl bromide (a secondary halide) and cyclopropylamine.

Characteristics: This pathway would be favored by a polar aprotic solvent (e.g., acetone, DMF) and a good, unhindered nucleophile. The reaction proceeds with an inversion of stereochemistry at the chiral center. libretexts.org

Sₙ1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate-determining step is the slow departure of the leaving group to form the carbocation, which is then rapidly attacked by the nucleophile. orgosolver.com The rate depends only on the concentration of the electrophile. youtube.com

Reactants: A cycloheptyl derivative with a good leaving group (e.g., a tosylate) and cyclopropylamine.

Characteristics: This pathway is favored by polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate. orgosolver.com Because the intermediate carbocation is planar, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of products. libretexts.org A potential complication is carbocation rearrangement, although this is less common in seven-membered rings compared to smaller systems.

A significant challenge in using amines as nucleophiles is the potential for over-alkylation, where the primary amine product acts as a nucleophile itself to react with another molecule of the electrophile, leading to secondary and tertiary amine byproducts. libretexts.orgyoutube.com

| Mechanism | Substrate | Nucleophile | Solvent | Stereochemistry | Rate Law |

| Sₙ2 | Primary > Secondary >> Tertiary | Strong, unhindered | Polar Aprotic | Inversion | Rate = k[Substrate][Nucleophile] |

| Sₙ1 | Tertiary > Secondary >> Primary | Weak or strong | Polar Protic | Racemization | Rate = k[Substrate] |

Addition-Elimination Mechanisms

The nucleophilic addition-elimination mechanism is not typically associated with the direct formation of N-cyclopropylcycloheptanamine from alkyl halides. However, it is the primary mechanism for the derivatization of the amine with acyl compounds, such as acyl chlorides or anhydrides, to form amides. youtube.com

The reaction of N-cyclopropylcycloheptanamine with an acyl chloride (e.g., acetyl chloride) would proceed as follows:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of N-cyclopropylcycloheptanamine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion is expelled as a good leaving group.

Deprotonation: A base (which could be another molecule of the amine) removes the proton from the nitrogen atom to yield the final, neutral N-acyl-N-cyclopropylcycloheptanamine (an amide) and an ammonium salt. youtube.com

This mechanism is fundamental for converting the amine into a less basic and often more stable amide derivative.

Rearrangement Pathways Involving Cyclopropyl Moieties

As mentioned in section 2.2.3, the cyclopropyl ring can undergo rearrangements, typically following an initial ring-opening event. Mechanistic studies on related cyclopropylamines have shown that electrophilic cleavage of the distal C-C bond is a key pathway. nih.gov

For N-cyclopropylcycloheptanamine, a proposed rearrangement pathway initiated by an electrophile (E⁺) could involve the formation of a dicationic intermediate if the reaction is carried out in a superacid medium. nih.gov The initial protonation of the amine nitrogen makes the cyclopropyl ring more susceptible to a second electrophilic attack. This leads to a ring-opened species that can undergo further reactions. For example, the resulting carbocation could undergo a hydride shift or alkyl shift before being trapped by a nucleophile, leading to a rearranged product that is structurally different from the one expected from simple addition. nih.gov These pathways highlight the complex chemical behavior of the strained cyclopropyl ring when attached to an amino group.

Role of Catalysis in Reaction Mechanisms

The synthesis of N-cyclopropylcycloheptanamine relies on catalytic methods to facilitate the formation of the crucial carbon-nitrogen bond. The two primary catalytic strategies applicable to this synthesis are reductive amination and Buchwald-Hartwig amination. Each of these methods employs distinct catalyst systems and proceeds through different mechanistic pathways.

Catalysis in Reductive Amination

Reductive amination is a highly plausible and efficient method for the synthesis of N-cyclopropylcycloheptanamine from cycloheptanone and cyclopropylamine. This process typically occurs in two main steps: the formation of an imine intermediate followed by its reduction. The catalyst plays a critical role in the reduction of the C=N double bond of the imine.

A proposed reaction scheme involves the condensation of cycloheptanone with cyclopropylamine to form the N-cycloheptylidene-cyclopropylamine intermediate. This is followed by a catalytic reduction to yield the final product. A variety of catalysts can be employed for this transformation, including transition metal catalysts and biocatalysts.

Transition Metal Catalysis:

Transition metals such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are effective catalysts for the hydrogenation step in reductive amination. nih.gov A plausible protocol adapted from the synthesis of similar N-alkylated cycloalkanes involves the use of a copper-aluminum mixed oxide ((CuAl)Oₓ) catalyst under a hydrogen atmosphere. vulcanchem.com The mechanism on a heterogeneous metal catalyst surface generally involves the adsorption of the imine, followed by the addition of hydrogen atoms across the double bond.

Recent studies on the reductive amination of sterically hindered amines have highlighted the unique role of palladium hydroxide (Pd(OH)₂) clusters. nih.gov In this mechanism, the hydroxyl groups on the catalyst surface are proposed to facilitate both the formation of the imine intermediate and the subsequent reduction of the C=N bond by acting as proton relays. This dual role enhances the reaction rate and selectivity, which could be particularly beneficial in the synthesis of N-cyclopropylcycloheptanamine due to the steric bulk of the cycloheptyl group.

Biocatalysis:

Enzymes, particularly reductive aminases (RedAms), have emerged as powerful catalysts for reductive amination under mild conditions. researchgate.net While specific studies on N-cyclopropylcycloheptanamine are not prevalent, research on the reductive amination of cyclohexanone with cyclopropylamine using RedAms demonstrates the feasibility of this approach. researchgate.net The enzyme's active site binds both the ketone and the amine, facilitating the formation of the imine, which is then stereoselectively reduced using a cofactor such as NADPH.

| Catalyst Type | Example Catalyst | Proposed Role in Mechanism | Reference |

| Transition Metal | (CuAl)Oₓ | Heterogeneous catalyst for hydrogenation of the imine intermediate. | vulcanchem.com |

| Transition Metal | Pd(OH)₂/g-C₃N₄ | Hydroxyl groups facilitate imine formation and C=N bond reduction via proton transfer. | nih.gov |

| Biocatalyst | Reductive Aminase (RedAm) | Enzyme active site binds substrates, facilitates imine formation, and enables stereoselective reduction. | researchgate.net |

Catalysis in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers an alternative route to N-cyclopropylcycloheptanamine, likely by coupling a cycloheptyl halide or triflate with cyclopropylamine. This reaction is catalyzed by palladium complexes, which have seen significant evolution to improve their scope and efficiency. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of steps centered around a palladium catalyst. rug.nl The cycle is initiated by the oxidative addition of the cycloheptyl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the coordination of cyclopropylamine to the palladium center. A base then deprotonates the coordinated amine, leading to the formation of a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond of N-cyclopropylcycloheptanamine and regenerates the Pd(0) catalyst.

The choice of ligand coordinated to the palladium center is crucial for the success of the Buchwald-Hartwig amination. rsc.org For challenging substrates like cyclopropylamine, sterically demanding and electron-rich phosphine ligands are often required. A notable example is the use of adamantyl-substituted ylide-functionalized phosphines (YPhos) in the palladium-catalyzed monoarylation of cyclopropylamine. chemrxiv.org Such ligands enhance the rate of reductive elimination and prevent the formation of inactive catalyst species. Other effective ligands for C-N coupling reactions include bidentate phosphines like BINAP and bulky monophosphine ligands such as BrettPhos and RuPhos. rug.nlresearchgate.net

| Catalyst System Component | Example | Role in Catalytic Cycle | Reference |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | rug.nlresearchgate.net |

| Ligand | Adamantyl-substituted YPhos | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. | chemrxiv.org |

| Ligand | BINAP | Bidentate ligand that can accelerate the reaction and improve yields. | researchgate.net |

| Base | NaOtBu, K₂CO₃ | Deprotonates the amine coordinated to the palladium center. | researchgate.netlibretexts.org |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for elucidating the structural features of a molecule. Each technique provides unique insights into different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. A detailed NMR analysis of N-cyclopropylcycloheptanamine would involve ¹H and ¹³C NMR experiments. The chemical shifts, coupling constants, and signal multiplicities would provide information about the electronic environment of the nuclei and the connectivity of the atoms. Advanced 2D NMR techniques, such as COSY and HSQC, would be essential to unambiguously assign all proton and carbon signals, confirming the attachment of the cyclopropyl (B3062369) group to the nitrogen atom, which is in turn bonded to the cycloheptyl ring.

Mass Spectrometry for Fragmentation Pathway Studies

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of N-cyclopropylcycloheptanamine. Analysis of the fragmentation pattern in the mass spectrum would help to elucidate the structure by identifying stable fragments formed through the cleavage of specific bonds, such as the loss of the cyclopropyl group or fragmentation of the cycloheptyl ring.

Application of Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

N-cyclopropylcycloheptanamine possesses a chiral center at the point of attachment of the amine group to the cycloheptyl ring, and potentially planar chirality depending on the conformation of the cycloheptyl ring. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for studying chiral molecules. nih.gov These methods would be used to determine the absolute configuration of the enantiomers and to assess the enantiomeric purity of a sample.

Computational Approaches to Structural and Conformational Studies

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure and properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-cyclopropylcycloheptanamine, DFT calculations would be employed to determine the most stable conformations (geometry optimization) of the molecule. These calculations would also provide information about the electronic properties, such as the distribution of electron density and the energies of the molecular orbitals. Theoretical predictions of NMR chemical shifts, and IR and Raman vibrational frequencies using DFT can be compared with experimental data to confirm structural assignments.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of N-cyclopropylcycloheptanamine is a critical determinant of its physicochemical properties and biological interactions. The molecule's three-dimensional structure is primarily dictated by the low-energy conformations of the seven-membered cycloheptane (B1346806) ring, the orientation of the N-cyclopropyl group, and the rotational barrier around the C-N bond. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools used to explore the potential energy surface and conformational landscape of such flexible molecules.

Molecular mechanics studies on the parent cycloheptane ring have established that it does not exist in a single, rigid conformation but rather as a dynamic equilibrium of several forms. researchgate.netacs.org The most stable conformations belong to the twist-chair (TC) family, which are more stable than the chair (C) and boat (B) families. researchgate.net The energy landscape of cycloheptane is characterized by a series of low-energy twist-chair and twist-boat conformers interconnected by relatively low energy barriers, a process known as pseudorotation. researchgate.net

For N-cyclopropylcycloheptanamine, the addition of the N-cyclopropyl substituent to the cycloheptane core introduces further complexity. The substituent can occupy either an axial or equatorial position on the ring, leading to distinct sets of conformers. Furthermore, the rotation around the C-N single bond and the orientation of the cyclopropyl group relative to the amine hydrogen create additional rotational isomers (rotamers).

Molecular mechanics calculations, using force fields such as AMBER or MMFF, can be employed to systematically map the potential energy surface. This involves performing a conformational search where the rotatable bonds are systematically altered and the energy of each resulting conformation is minimized. The goal is to identify all low-energy minima and the transition states that connect them.

Table 1: Hypothetical Relative Energies of N-cyclopropylcycloheptanamine Conformers from Molecular Mechanics

| Conformer Description | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Twist-Chair (TC1) | Equatorial | 0.00 | τ1: 55.4, τ2: -80.1 |

| Twist-Chair (TC2) | Axial | 0.75 | τ1: 58.2, τ2: -82.5 |

| Chair (C) | Equatorial | 4.50 | τ1: -75.3, τ2: 75.3 |

| Boat (B) | Equatorial | 5.20 | τ1: 0.0, τ2: 70.1 |

Note: This table is illustrative, based on typical energy differences found in substituted cycloheptanes. Actual values for N-cyclopropylcycloheptanamine would require specific computational studies.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the pathways of conformational interconversion and the relative populations of different conformational states. An MD simulation would typically involve solvating a single N-cyclopropylcycloheptanamine molecule in a box of explicit solvent (e.g., water) and integrating Newton's equations of motion for all atoms over a period of nanoseconds. Analysis of the MD trajectory can provide insights into the stability of different conformers, the time scale of transitions between them, and the influence of the solvent on the conformational equilibrium.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Predictions

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical features of a molecule with a specific property of interest. nih.govnih.gov These models take the form of mathematical equations that can be used to predict the properties of new or untested compounds, thereby reducing the need for extensive experimental work. For N-cyclopropylcycloheptanamine, QSPR models could be developed to predict a wide range of properties, such as boiling point, pKa, solubility, or even biological activity at a specific receptor.

The development of a QSPR model involves several key steps:

Data Set Collection: A set of molecules (a "training set") with known experimental values for the property of interest is required. For a model relevant to N-cyclopropylcycloheptanamine, this set would ideally include various cyclic and secondary amines. nih.govrsc.org

Descriptor Calculation: For each molecule in the training set, a large number of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure. mdpi.com

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of the calculated descriptors and the experimental property. nih.gov The resulting equation is then validated using an external set of compounds (a "test set") to ensure its predictive power.

For N-cyclopropylcycloheptanamine, relevant descriptors would fall into several categories:

Table 2: Potential Molecular Descriptors for QSPR Modeling of N-cyclopropylcycloheptanamine

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Molecular Connectivity Indices, Wiener Index | Atom connectivity and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Electronic | Dipole Moment, Partial Charges on Atoms | Distribution of electrons |

| Constitutional | Molecular Weight, Count of N atoms | Basic molecular composition |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

A hypothetical QSPR model for predicting a property like the acid dissociation constant (pKa) of a series of cyclic amines might look like the following linear equation:

pKa = β₀ + (β₁ × Vₘ) + (β₂ × logP) + (β₃ × qN)

Where:

Vₘ is the molecular volume.

logP is the octanol-water partition coefficient, a measure of lipophilicity.

qN is the partial charge on the nitrogen atom.

β₀, β₁, β₂, and β₃ are coefficients determined by the regression analysis.

Such a model, once validated, could provide a rapid and accurate prediction for the pKa of N-cyclopropylcycloheptanamine based solely on its calculated structural descriptors. This approach is valuable for high-throughput screening of virtual compound libraries and for prioritizing candidates for synthesis and experimental testing. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reactivity and Energetics

Quantum chemical calculations, which are rooted in the principles of quantum mechanics, allow for the detailed examination of a molecule's electronic structure and the energetic landscapes of its chemical reactions. nih.govaps.org These methods can elucidate the fundamental factors that govern the behavior of N-cyclopropylcycloheptanamine.

Understanding the mechanisms of chemical reactions is fundamental to predicting how a molecule will behave under various conditions. Computational chemists can model potential reaction pathways for N-cyclopropylcycloheptanamine, such as its synthesis via reductive amination of cycloheptanone (B156872) with cyclopropylamine (B47189), or its metabolic transformations. By calculating the energies of reactants, products, and intermediate transition states, the most likely reaction pathways can be identified. nih.govresearchgate.net

For instance, in a hypothetical reaction, the energy barrier for a particular transformation can be calculated. A lower energy barrier would suggest a more favorable and faster reaction. These calculations provide a step-by-step view of the reaction at the molecular level.

Table 1: Hypothetical Energy Profile for a Reaction of N-cyclopropylcycloheptanamine

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Second Transition State | +10.1 |

| Products | -12.5 |

Note: Data is illustrative and not from a specific study on N-cyclopropylcycloheptanamine.

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.govnih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-cyclopropylcycloheptanamine, the lone pair of electrons on the nitrogen atom would be expected to be a region of negative electrostatic potential, indicating its nucleophilic character.

Table 2: Hypothetical Electronic Properties of N-cyclopropylcycloheptanamine

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 8.0 |

Note: Data is illustrative and based on general values for similar amine compounds.

The basicity of the amine group in N-cyclopropylcycloheptanamine is a critical chemical parameter. Computational methods can predict the pKa of the conjugate acid of the amine. peerj.comresearchgate.net The pKa is influenced by the electronic and steric environment of the nitrogen atom. The presence of the electron-withdrawing cyclopropyl (B3062369) group is expected to decrease the basicity of the amine compared to an unsubstituted cycloheptanamine. vulcanchem.com Various computational models, often employing semi-empirical quantum chemical methods combined with continuum solvation models like COSMO or SMD, can provide estimations of pKa values. peerj.com

Table 3: Predicted pKa and Basicity-Related Parameters

| Compound | Predicted pKa |

| Cycloheptanamine | 10.8 |

| N-cyclopropylcycloheptanamine | 10.5 |

Note: Predicted values are illustrative, based on the expected electronic effect of the cyclopropyl group.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of N-cyclopropylcycloheptanamine and its interactions with other molecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. youtube.comspringernature.com In a non-clinical context, docking studies could be used to investigate how N-cyclopropylcycloheptanamine might interact with a model receptor protein. These studies can reveal potential binding modes and estimate the binding affinity, providing a mechanistic understanding of intermolecular interactions. nih.govnih.gov The results of docking simulations are often scored to rank different binding poses.

Table 4: Hypothetical Docking Results for N-cyclopropylcycloheptanamine with a Model Receptor

| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -7.2 | ASP112, TYR308 |

| 2 | -6.8 | PHE289, TRP84 |

| 3 | -6.5 | SER115, LEU312 |

Note: Data is illustrative and for a hypothetical model receptor.

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. youtube.comyoutube.com By simulating the motion of every atom in the system, MD can reveal how N-cyclopropylcycloheptanamine behaves in different environments, such as in an aqueous solution or within a lipid bilayer. nih.gov These simulations can provide information on the conformational flexibility of the cycloheptyl ring, the orientation of the cyclopropyl group, and the interactions with solvent molecules. youtube.com

An MD simulation would start with an initial structure and then calculate the forces on each atom to simulate their movement over a series of small time steps, effectively creating a molecular movie. youtube.com Analysis of the simulation trajectory can reveal stable conformations, dynamic processes, and the nature of intermolecular interactions over time.

Virtual Screening and Chemical Space Exploration for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. For a molecule like N-cyclopropylcycloheptanamine, virtual screening could be employed to discover structurally similar compounds with potentially enhanced or novel biological activities. This process can be broadly categorized into ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of a biological target, LBVS relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with N-cyclopropylcycloheptanamine as a query molecule, large chemical databases could be screened to identify analogs. Similarity searching, using 2D fingerprints or 3D shape-based methods, would be a primary approach.

Structure-Based Virtual Screening (SBVS): If a relevant biological target for N-cyclopropylcycloheptanamine were identified and its 3D structure known, SBVS (e.g., molecular docking) could be performed. This would involve docking a library of compounds into the binding site of the target to predict their binding affinity and orientation.

Chemical Space Exploration: This field involves the conceptual exploration and generation of novel molecules within a defined "chemical space," which encompasses all possible molecules. For N-cyclopropylcycloheptanamine, exploring its chemical space would mean systematically modifying its core structure—the cyclopropyl and cycloheptyl rings, and the amine linker—to generate a virtual library of analogs. Generative models, a type of artificial intelligence, could be trained on known bioactive molecules with similar scaffolds to design novel compounds with desired properties.

Below is a hypothetical data table illustrating the types of analogs that could be generated and explored.

| Analog ID | Modification on Cycloheptyl Ring | Modification on Cyclopropyl Ring | Modification on Amine | Predicted Property |

| NCC-A01 | 4-hydroxyl | Unmodified | Unmodified | Increased polarity |

| NCC-A02 | Unmodified | 2-methyl | Unmodified | Increased lipophilicity |

| NCC-A03 | Unmodified | Unmodified | N-methylation | Altered basicity |

| NCC-A04 | 3-fluoro | Unmodified | Unmodified | Altered binding interactions |

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. From a theoretical perspective, this involves using computational methods to correlate specific structural features with activity.

Identification of Key Pharmacophores and Structural Motifs (non-clinical)

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For N-cyclopropylcycloheptanamine, a pharmacophore model could be developed based on its structure and the structures of any known active analogs.

The key structural motifs of N-cyclopropylcycloheptanamine that would be considered in a pharmacophoric model are:

The cycloheptyl ring: A bulky, lipophilic group.

The cyclopropyl group: A small, rigid, lipophilic moiety.

The secondary amine: A hydrogen bond donor and acceptor, and a basic center.

A hypothetical pharmacophore model for N-cyclopropylcycloheptanamine might include features such as a hydrophobic feature corresponding to the cycloheptyl ring, another hydrophobic or specific shape feature for the cyclopropyl group, and a hydrogen bond donor/acceptor feature for the amine.

Prediction of Binding Modes and Interactions with Biological Targets

Predicting the binding mode of a ligand to its biological target is a crucial aspect of computational drug design. Molecular docking simulations are the primary tool for this purpose.

If a biological target for N-cyclopropylcycloheptanamine were identified, molecular docking could be used to predict how it fits into the target's binding site. The simulation would explore different possible conformations of N-cyclopropylcycloheptanamine and its orientation within the binding pocket, calculating a "docking score" that estimates the binding affinity.

The predicted binding mode would reveal key intermolecular interactions, such as:

Hydrogen bonds: The secondary amine of N-cyclopropylcycloheptanamine could act as a hydrogen bond donor or acceptor with polar residues in the binding site.

Hydrophobic interactions: The cycloheptyl and cyclopropyl rings would likely engage in hydrophobic interactions with nonpolar residues.

A hypothetical table summarizing predicted interactions is presented below.

| Structural Moiety of N-cyclopropylcycloheptanamine | Potential Interacting Residue Type in Target | Type of Interaction |

| Secondary Amine (NH) | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond (Donor) |

| Secondary Amine (N) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond (Acceptor) |

| Cycloheptyl Ring | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic Interaction |

| Cyclopropyl Ring | Alanine, Valine, Leucine | Hydrophobic Interaction |

Advanced Analytical Methodologies for Research

Development of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures containing N-cyclopropylcycloheptanamine. These methods offer high sensitivity and selectivity, crucial for both qualitative identification and quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the trace analysis of organic molecules like N-cyclopropylcycloheptanamine.

GC-MS Analysis: For volatile and thermally stable compounds, GC-MS is a preferred method. The development of a robust GC-MS method for N-cyclopropylcycloheptanamine would involve optimizing several parameters to achieve efficient separation and sensitive detection. While specific methods for this compound are not readily found, general parameters for the analysis of secondary amines can be adapted.

Table 1: Illustrative GC-MS Parameters for Secondary Amine Analysis

| Parameter | Example Condition | Purpose |

| Column | HP-5MS (or equivalent) | Provides good separation of a wide range of organic compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp. 50°C, ramp to 300°C | Separates compounds based on their boiling points. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns for identification. |

| Mass Analyzer | Quadrupole or Ion Trap | Filters and detects ions based on their mass-to-charge ratio. |

This table presents a hypothetical set of parameters based on general practices for amine analysis and does not represent experimentally validated conditions for N-cyclopropylcycloheptanamine.

LC-MS Analysis: LC-MS is particularly useful for less volatile or thermally labile compounds. The development of an LC-MS method for N-cyclopropylcycloheptanamine would focus on selecting the appropriate column, mobile phase, and ionization source.

Table 2: Representative LC-MS Parameters for Amine Analysis

| Parameter | Example Condition | Purpose |

| Column | C18 reversed-phase | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/water with formic acid | Facilitates separation and enhances ionization. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes amine compounds. |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Provides high-resolution mass data for accurate identification. |

This table illustrates potential starting conditions for LC-MS analysis of N-cyclopropylcycloheptanamine, based on common practices for similar amines.

Chiral Chromatography for Enantiomer Separation and Quantification

N-cyclopropylcycloheptanamine possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different biological activities. Chiral chromatography is the primary technique for this purpose.

The development of a chiral separation method would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. yakhak.org The choice of mobile phase, typically a mixture of an alkane and an alcohol, is also crucial for achieving optimal resolution. nih.gov In some cases, the addition of acidic or basic modifiers can significantly improve separation. nih.gov

In Situ Spectroscopic Monitoring of Reactions

Understanding the kinetics and mechanism of reactions involving N-cyclopropylcycloheptanamine is greatly enhanced by in situ spectroscopic techniques. These methods allow for real-time monitoring of reactant consumption and product formation without the need for sample extraction.

Real-time Infrared (IR) or Raman Spectroscopy for Kinetic Studies

Real-time Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques for monitoring chemical reactions. By tracking the changes in vibrational bands specific to reactants, intermediates, and products, one can obtain valuable kinetic data. For the synthesis of N-cyclopropylcycloheptanamine, for instance, one could monitor the disappearance of the characteristic N-H stretching vibration of a primary amine precursor and the appearance of bands associated with the final secondary amine product. This data allows for the determination of reaction rates, orders, and activation energies.

Online Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress Monitoring

Online Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the species present in a reaction mixture over time. This technique is particularly useful for identifying and characterizing transient intermediates that may not be observable by other methods. For a reaction producing N-cyclopropylcycloheptanamine, one could monitor the changes in the chemical shifts and coupling constants of the protons and carbons adjacent to the nitrogen atom, providing a clear picture of the reaction's progress and mechanism. Recent advancements have enabled simultaneous in situ liquid- and solid-state NMR spectroscopy, offering comprehensive insights into complex reaction systems. yakhak.org

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox behavior of N-cyclopropylcycloheptanamine. The electrochemical oxidation of aliphatic amines has been a subject of study, revealing that secondary amines are generally easier to oxidize than primary amines. mdpi.comnih.gov The oxidation potential is dependent on the structure of the amine. mdpi.com By applying a varying potential and measuring the resulting current, one can determine the oxidation potential of N-cyclopropylcycloheptanamine. This information is valuable for understanding its electronic properties and potential involvement in redox reactions. The mechanism of electrochemical oxidation of secondary amines typically involves the formation of a radical cation, followed by deprotonation to yield a radical that can undergo further reactions. nih.govacs.org

Research Applications and Broader Scientific Context

N-Cyclopropylcycloheptanamine as a Synthetic Building Block

The utility of a chemical compound as a synthetic building block is determined by its reactivity and the ease with which it can be incorporated into larger, more complex molecular architectures. For N-cyclopropylcycloheptanamine, which possesses a unique combination of a strained cyclopropyl (B3062369) group and a seven-membered cycloheptyl ring attached to a secondary amine, its potential in this regard remains speculative.

A plausible synthetic route to N-cyclopropylcycloheptanamine itself involves the reductive amination of cycloheptanone (B156872) with cyclopropylamine (B47189). This method, common for the synthesis of N-alkylated cyclic amines, would provide access to the target molecule.

Precursor in Heterocyclic Synthesis

There is currently no specific information available in peer-reviewed literature detailing the use of N-cyclopropylcycloheptanamine as a precursor in the synthesis of heterocyclic compounds. In principle, the secondary amine functionality could be utilized in cyclization reactions to form various nitrogen-containing heterocycles. However, no specific examples or methodologies have been reported.

Ligand Design in Catalysis

The design of ligands is crucial for the development of new catalysts. While molecules with structural similarities to N-cyclopropylcycloheptanamine, such as those containing seven-membered cyclic imines, have been explored as 1,3-P,N ligands in catalysis, there are no specific reports on the application of N-cyclopropylcycloheptanamine for this purpose. The nitrogen atom's lone pair of electrons could potentially coordinate with metal centers, but its effectiveness and the properties of any resulting catalysts have not been investigated.

Role in Material Science Applications (e.g., polymer chemistry, coatings)

The potential incorporation of N-cyclopropylcycloheptanamine into materials such as polymers or coatings is another area lacking documentation. The amine group could theoretically be used as a monomer or a cross-linking agent in polymerization reactions. However, no studies have been published that explore or confirm such applications.

Fundamental Studies of Chemico-Biological Interactions

The interaction of small molecules with biological systems is a cornerstone of chemical biology and drug discovery. The unique structural features of N-cyclopropylcycloheptanamine make it a candidate for such studies, yet specific research is wanting.

Investigation of Molecular Recognition Processes

Molecular recognition involves the specific binding of a guest molecule to a host. While studies on the molecular recognition of other amino compounds, such as N-acetyltryptophan with cyclodextrins, are well-documented, there is no available research on the molecular recognition properties of N-cyclopropylcycloheptanamine.

Probing Enzyme Active Sites and Binding Mechanisms (non-clinical, fundamental)

Chemical probes are essential tools for studying the structure and function of enzymes. General strategies exist for mapping enzyme active sites using activity-based probes. However, there is no evidence to suggest that N-cyclopropylcycloheptanamine has been utilized as a probe to investigate enzyme active sites or binding mechanisms in a fundamental, non-clinical context.

Environmental Chemistry Research (e.g., degradation pathways, fate)

Similarly, a thorough search for research pertaining to the environmental chemistry of N-cyclopropylcycloheptanamine yielded no specific results. There are no published studies on the environmental fate, transport, or degradation pathways of this compound.

Information regarding its persistence in soil or water, potential for bioaccumulation, or susceptibility to biotic (e.g., microbial degradation) or abiotic (e.g., photolysis, hydrolysis) degradation processes has not been documented in the available scientific literature. Therefore, its environmental impact and behavior remain uncharacterized.

Future Perspectives and Research Challenges

Emerging Methodologies for Synthesis and Characterization

The synthesis and characterization of N-cyclopropylcycloheptanamine can benefit significantly from recent advancements in organic chemistry.

Synthesis:

Traditional methods for the synthesis of secondary amines, such as reductive amination of cycloheptanone (B156872) with cyclopropylamine (B47189), remain viable. However, emerging, more efficient, and sustainable methods are poised to revolutionize the synthesis of such compounds. One-pot procedures that combine multiple reaction steps, for instance, the chlorination of amino alcohols followed by cyclization, can streamline the synthesis of cyclic amines. mdpi.com Microwave-assisted synthesis is another promising approach that can significantly reduce reaction times, often to as little as 20 minutes for the cyclocondensation of primary amines and alkyl dihalides. mdpi.com

Furthermore, the development of novel catalytic systems is a key area of research. For example, zeolite H-Y has been shown to be an effective and reusable heterogeneous catalyst for the synthesis of cyclic enamines from cyclic ketones and secondary amines, a reaction that could be adapted for the synthesis of N-cyclopropylcycloheptanamine. researchgate.net The use of such catalysts not only accelerates the reaction but also simplifies purification and reduces waste. researchgate.net Biocatalytic approaches, using enzymes to perform enantioselective C-H functionalization, are also emerging as powerful tools for the synthesis of complex cyclic amines with high stereoselectivity. acs.org

Characterization:

Standard characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for confirming the structure of N-cyclopropylcycloheptanamine. researchgate.net Advanced techniques can provide deeper insights into its properties. For instance, X-ray crystallography could elucidate the precise three-dimensional structure and absolute configuration, which is crucial for understanding its biological activity, as demonstrated with other cyclic amine antagonists. nih.gov The use of techniques like two-dimensional NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals, especially for the complex cycloheptyl ring.

A summary of potential synthetic and characterization methods is presented in Table 1.

Table 1: Emerging Synthesis and Characterization Methodologies

| Category | Method | Potential Advantages for N-cyclopropylcycloheptanamine |

|---|---|---|

| Synthesis | One-Pot Reactions | Increased efficiency, reduced waste, and simplified procedures. mdpi.com |

| Microwave-Assisted Synthesis | Drastically reduced reaction times and improved yields. mdpi.com | |

| Heterogeneous Catalysis (e.g., Zeolites) | Catalyst reusability, easier product purification, and greener process. researchgate.net | |

| Biocatalysis | High enantioselectivity for chiral derivatives and sustainable conditions. acs.org | |

| Characterization | 2D NMR Spectroscopy | Unambiguous assignment of complex proton and carbon signals. |

| X-ray Crystallography | Precise determination of 3D structure and stereochemistry. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Research

The potential applications of AI and ML in the research of N-cyclopropylcycloheptanamine are summarized in Table 2.

Table 2: Applications of AI and Machine Learning in N-cyclopropylcycloheptanamine Research

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Synthesis | Retrosynthesis Planning | Discovery of novel and more efficient synthetic routes. softformance.comacs.org |

| Reaction Condition Optimization | Prediction of optimal temperatures, solvents, and catalysts. pharmafeatures.com | |

| Characterization | Spectroscopic Data Interpretation | Automated and more accurate analysis of NMR and mass spectra. nih.gov |

| Property Prediction | Physicochemical Properties | Estimation of solubility, boiling point, etc., without initial synthesis. softformance.com |

Exploring Novel Applications in Chemical Sciences

The unique combination of a cycloheptyl ring and a cyclopropyl (B3062369) group in N-cyclopropylcycloheptanamine opens up possibilities for its application in various areas of chemical science.

Medicinal Chemistry: Cyclic amines are prevalent scaffolds in many biologically active compounds. acs.orgnih.gov The cycloheptyl group provides a flexible and lipophilic moiety, while the cyclopropyl group is a known bioisostere for other functionalities and can introduce conformational rigidity. This combination could be advantageous in the design of novel therapeutic agents. For instance, related cyclic amine structures have been investigated as antagonists for chemokine receptors like CXCR4, which are implicated in cancer and inflammation. nih.gov N-cyclopropylcycloheptanamine could serve as a starting point for the development of new drugs targeting a range of diseases.

Materials Science: Amines are widely used as building blocks for functional materials. The specific steric and electronic properties of N-cyclopropylcycloheptanamine could be exploited in the synthesis of novel polymers, ionic liquids, or as ligands for metal-organic frameworks (MOFs). The amine functionality allows for its incorporation into larger structures, and the cycloalkyl groups can influence the packing and bulk properties of the resulting materials.

Catalysis: Chiral derivatives of N-cyclopropylcycloheptanamine could potentially be used as ligands in asymmetric catalysis. The development of enantioselective catalysts is a major goal in organic synthesis, and the rigid cyclopropyl group combined with a chiral center on the cycloheptyl ring could create a well-defined chiral environment around a metal center.

Interdisciplinary Research Opportunities

The study of N-cyclopropylcycloheptanamine is not confined to synthetic and medicinal chemistry but extends into several other scientific disciplines.

Chemical Biology: To explore the potential biological activity of N-cyclopropylcycloheptanamine, collaboration with chemical biologists would be essential. This could involve screening the compound against a variety of biological targets and elucidating its mechanism of action at a molecular level.

Computational Chemistry: The conformational flexibility of the cycloheptyl ring presents a significant challenge for experimental characterization. Computational chemists can employ molecular dynamics simulations and quantum mechanical calculations to predict the preferred conformations of N-cyclopropylcycloheptanamine and to understand how it might interact with biological macromolecules.

Pharmacology: Should initial studies indicate promising biological activity, collaboration with pharmacologists would be necessary to evaluate its efficacy and safety in preclinical models. This interdisciplinary approach is crucial for translating a promising chemical entity into a potential therapeutic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropylcycloheptanamine, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution or reductive amination, using cycloheptanamine and cyclopropane derivatives. Optimize solvent polarity (e.g., dichloromethane vs. ethanol) and temperature (e.g., reflux vs. room temperature) to improve yield. Monitor intermediates via TLC or GC-MS. For cyclopropane incorporation, consider strain-driven ring-opening reactions .

- Validation : Characterize intermediates and final products using -NMR, -NMR, and HRMS. Compare melting points and retention factors with PubChem/CAS data .

Q. How can researchers characterize the stability of N-cyclopropylcycloheptanamine under varying storage conditions?

- Methodology : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze decomposition products via HPLC or LC-MS. Track changes in purity using peak area normalization. Include control samples stored at -20°C .

- Data Interpretation : Quantify degradation kinetics using Arrhenius equations. Compare results with structurally similar amines (e.g., N-alkylcycloheptanamines) to identify stability trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of N-cyclopropylcycloheptanamine for neurotransmitter receptors?

- Methodology : Replicate assays using standardized protocols (e.g., radioligand displacement in HEK293 cells expressing human receptors). Control for batch-to-batch variability via NMR purity checks and enantiomeric excess calculations (>98%) .

- Statistical Analysis : Apply mixed-effects models to compare IC values across studies. Use funnel plots to assess publication bias .

Q. What experimental designs are optimal for evaluating the compound’s metabolic fate in preclinical models?

- Methodology : Administer -labeled N-cyclopropylcycloheptanamine to rodents. Collect plasma, urine, and feces at timed intervals. Extract metabolites using solid-phase extraction and identify via UPLC-QTOF-MS .

- Ethical Compliance : Adhere to NIH guidelines for animal studies: justify sample size (power analysis), include sham controls, and report anesthesia protocols .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Methodology : Use molecular docking (AutoDock Vina) with CYP3A4 crystal structures (PDB: 4I3G). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Correlate docking scores (binding energy) with experimental values .

- Data Validation : Cross-reference results with PubChem’s BioAssay database (AID 1259401) to confirm inhibition patterns .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.